methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine
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Overview
Description
Methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine is a complex organic compound that features an imidazole ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the cyclization of glyoxal and ammonia to form the imidazole core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the formation of the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
Methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions of imidazole-containing compounds with biological systems.
Industry: It can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar biological activity.
2-Methylimidazole: Another imidazole derivative with different substitution patterns.
4-Methylimidazole: Known for its use in various industrial applications.
Uniqueness
Methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine is unique due to its fused ring structure, which combines the properties of both imidazole and piperidine rings. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H22N4 |
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Molecular Weight |
222.33 g/mol |
IUPAC Name |
N-methyl-1-[1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine |
InChI |
InChI=1S/C12H22N4/c1-13-7-10-5-4-6-15(2)12(10)11-8-14-9-16(11)3/h8-10,12-13H,4-7H2,1-3H3 |
InChI Key |
DTXKSRFYXPSZIY-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCCN(C1C2=CN=CN2C)C |
Origin of Product |
United States |
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